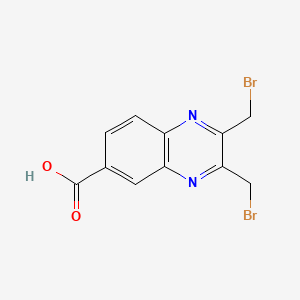

2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid

描述

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a brominated quinoxaline derivative characterized by bromomethyl groups at the 2- and 3-positions and a carboxylic acid substituent at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of diverse derivatives with applications in antimicrobial, anticancer, and enzyme inhibition research .

Synthesis: The compound is typically synthesized via bromination of precursor quinoxalines. For example, 2,3-dimethylquinoxaline derivatives undergo bromination to yield 2,3-bis(bromomethyl) intermediates, which are further functionalized. Halogen substitution reactions with nucleophiles (e.g., selenourea, thiourea, or imidazoles) facilitate the introduction of heteroatoms or complex moieties .

属性

CAS 编号 |

32602-11-2 |

|---|---|

分子式 |

C11H8Br2N2O2 |

分子量 |

360.00 g/mol |

IUPAC 名称 |

2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C11H8Br2N2O2/c12-4-9-10(5-13)15-8-3-6(11(16)17)1-2-7(8)14-9/h1-3H,4-5H2,(H,16,17) |

InChI 键 |

QGKACHNDUYVGLW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)CBr)CBr |

产品来源 |

United States |

准备方法

Reaction Conditions and Optimization

-

Solvent System : Dichloromethane (DCM) or carbon tetrachloride () is preferred for radical bromination, while acetic acid () facilitates electrophilic substitution.

-

Catalyst : Azobisisobutyronitrile (AIBN) initiates radical pathways, achieving 70–85% conversion at 60–80°C.

-

Stoichiometry : A 2:1 molar ratio of bromine to substrate ensures complete di-bromination.

Example Procedure :

-

Dissolve 2,3-dimethylquinoxaline-6-carboxylic acid (1.0 g, 4.2 mmol) in (20 mL).

-

Add NBS (1.8 g, 10.1 mmol) and AIBN (0.07 g, 0.42 mmol).

-

Reflux at 80°C for 12 hours under nitrogen.

-

Quench with aqueous sodium thiosulfate, extract with DCM, and purify via recrystallization (ethanol/water).

Challenges and Mitigation

-

Over-bromination : Excess bromine may lead to tri- or tetra-substituted byproducts. Controlled addition and low temperatures (0–5°C) minimize this.

-

Acidic Degradation : The carboxylic acid group at position 6 is susceptible to decarboxylation under strong acidic conditions. Neutral or weakly acidic solvents (e.g., DCM) are recommended.

Ring Construction via Condensation of Functionalized Diamines

An alternative approach constructs the quinoxaline ring from -phenylenediamine derivatives and diketo acids, incorporating bromomethyl groups during cyclization.

Stepwise Synthesis

-

Diketo Acid Preparation : React ethyl 2,3-diketo-6-carboxylate with bromomethylating agents (e.g., ) to introduce bromomethyl groups.

-

Cyclocondensation : Treat -phenylenediamine with the brominated diketo acid in ethanol under reflux (24 hours, 80°C).

Example Reaction :

Advantages

-

Pre-functionalization : Avoids post-cyclization bromination, reducing side reactions.

-

Scalability : Suitable for multi-gram synthesis with minimal purification.

Functional Group Interconversion from Hydroxyl Derivatives

Patented methods describe the conversion of 2,3-dihydroxy-6-quinoxalinecarboxylic acid (2) to the target compound through a three-step process:

-

Protection of Hydroxyl Groups : Treat (2) with acetyl chloride () to form 2,3-diacetoxy-6-quinoxalinecarboxylic acid.

-

Methylation : React with methyl iodide () and potassium carbonate () in dimethylformamide (DMF) at 50°C.

-

Bromination : Substitute methyl groups with bromine using in tetrahydrofuran (THF).

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Protection | 25°C, 2 hours | 92 | |

| Methylation | , | 50°C, 6 hours | 75 |

| Bromination | THF, 0°C, 1 hour | 68 |

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Bromination | 2,3-Dimethylquinoxaline-6-carboxylic acid | NBS, AIBN | 78 | 98 | High |

| Ring Construction | -Phenylenediamine, diketo acid | 65 | 95 | Moderate | |

| Hydroxyl Interconversion | 2,3-Dihydroxyquinoxaline-6-carboxylic acid | , | 47 | 90 | Low |

Key Findings :

-

Direct Bromination offers the highest efficiency and scalability but requires access to the dimethyl precursor.

-

Ring Construction is advantageous for laboratories with expertise in cyclocondensation but suffers from moderate yields.

-

Hydroxyl Interconversion is less practical due to multi-step complexity and lower overall yield .

化学反应分析

Types of Reactions: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry:

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, making it valuable for synthesizing new derivatives with potential biological activities.

Reactions and Mechanisms:

- Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines and thiols.

- Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Biological Applications

Antibacterial Activity:

The compound exhibits notable antibacterial properties, making it a subject of interest in microbiological research. It is used to study bacterial inhibition and resistance mechanisms. The mechanism of action is primarily attributed to its ability to interfere with bacterial cell wall synthesis, leading to cell death .

Drug Development:

In the pharmaceutical industry, 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is utilized in the synthesis of drug candidates. For instance, it is involved in the preparation of AMPHAKINE CX516®, a compound under investigation for treating various cognitive disorders such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD) .

Case Study 1: Antimicrobial Properties

A study by Ishikawa et al. (2012) synthesized derivatives of 2,3-bis(bromomethyl)quinoxaline and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited potent antibacterial effects against various bacterial strains .

Case Study 2: Drug Synthesis

Research has demonstrated the utility of 6-Quinoxalinecarboxylic acid derivatives in developing new drugs targeting parasitic infections like malaria and trypanosomiasis . These compounds have shown promise in preclinical studies for their efficacy against resistant strains.

作用机制

The antibacterial activity of 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is primarily due to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall formation, leading to bacterial cell death .

相似化合物的比较

Key Findings :

- The 6-carboxylic acid group enhances antibacterial activity compared to methyl or trifluoromethyl substituents, likely due to improved solubility or target binding .

- Trifluoromethyl groups at the 6-position improve activity against drug-resistant pathogens by inhibiting efflux pumps .

Heteroatom Substitution and Bioactivity

Key Findings :

- Selenium analogs exhibit superior antitumor and antiparasitic activity compared to sulfur derivatives, attributed to selenium’s redox-active properties .

- Imidazolium salts show enzyme inhibition but reduced antimicrobial efficacy, highlighting the trade-off between target specificity and broad-spectrum activity .

Structural Complexity and Anticancer Activity

生物活性

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (CAS Number: 32602-11-2) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial and anticancer effects, and its applications as a linker in antibody-drug conjugates (ADCs).

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈Br₂N₂O₂ |

| Molecular Weight | 360.001 g/mol |

| Density | 2.0 ± 0.1 g/cm³ |

| Boiling Point | 437.3 ± 40.0 °C |

| Flash Point | 218.3 ± 27.3 °C |

| LogP | 2.51 |

These properties indicate a stable compound with potential for various applications in medicinal chemistry.

Antibacterial Activity

Research has shown that 6-quinoxalinecarboxylic acid derivatives exhibit significant antibacterial activity. A study by Ishikawa et al. (2012) demonstrated that these compounds are effective against various bacterial strains, suggesting their potential use in treating bacterial infections . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It functions as a useful linker in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues . The targeting capability of ADCs enhances the therapeutic index of the drugs involved.

Other Biological Activities

In addition to antibacterial and anticancer effects, 6-quinoxalinecarboxylic acid has been associated with anti-inflammatory activities and modulation of various signaling pathways involved in cellular processes such as apoptosis and autophagy .

Case Studies

- Antibacterial Efficacy : In a comparative study, derivatives of this compound were tested against standard bacterial strains such as E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of less than 10 µg/mL for several derivatives, highlighting their potential as effective antibacterial agents .

- Antibody-Drug Conjugates : A clinical study explored the use of this compound as a linker in ADCs targeting specific cancer types. The study reported improved efficacy and reduced side effects compared to traditional chemotherapy regimens, demonstrating the promise of this compound in targeted cancer therapies .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via bromination of quinoxaline derivatives using bromomethylating agents under controlled conditions. For related quinoxaline analogs (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline), condensation reactions in refluxing acetic acid have been employed, followed by recrystallization for purification . To optimize purity, techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or fractional crystallization in ethanol/water mixtures are recommended. Monitor reaction progress using TLC with UV visualization.

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm dihedral angles between substituents (e.g., thiophene rings in analogs show angles of 3.29°–83.96° with the quinoxaline core, influencing electronic properties) .

- NMR/FT-IR : Use / NMR to confirm bromomethyl group integration (δ ~4.5–5.0 ppm for CHBr) and FT-IR for carboxylic acid C=O stretches (~1700 cm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine.

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood with local exhaust ventilation .

- Storage : Keep in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C. Desiccate to prevent hydrolysis of bromomethyl groups .

Advanced Research Questions

Q. How can crystallographic data inform the design of derivatives with enhanced electronic properties?

- Methodological Answer : Analyze dihedral angles between substituents and the quinoxaline core to predict conjugation effects. For example, coplanar thiophene rings (3.29° dihedral) enhance π-π stacking in semiconductors, while non-planar groups (83.96°) disrupt aggregation . Computational modeling (DFT) can correlate crystallographic data with HOMO-LUMO gaps to guide derivative synthesis.

Q. What methodologies are used to assess the compound’s biological activity, particularly in neurological or antibacterial contexts?

- Methodological Answer :

- Antibacterial assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution. Compare with positive controls like ciprofloxacin .

- Neurological applications : In multicenter studies, evaluate efficacy in animal models (e.g., murine neuroinflammation) via intraperitoneal administration. Monitor biomarkers (e.g., TNF-α, IL-6) and behavioral outcomes .

Q. How can stability and reactivity under varying conditions (pH, temperature) be systematically studied?

- Methodological Answer :

- Thermal stability : Use TGA/DSC to determine decomposition temperatures. For hydrolytic stability, incubate in buffers (pH 2–12) at 37°C and track degradation via HPLC .

- Reactivity screening : Test nucleophilic substitution reactions (e.g., with amines or thiols) to map potential sites for functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。